molecular formula C25H26INO2S B306329 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine

1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine

Cat. No. B306329
M. Wt: 531.4 g/mol
InChI Key: DQPXJTABZOUBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine, also known as EIIB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response (Liu et al., 2012). Additionally, 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine has been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival (Chen et al., 2013).
Biochemical and Physiological Effects
1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine has been shown to have various biochemical and physiological effects. For instance, it has been found to reduce the production of inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response (Liu et al., 2012). Additionally, 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine has been shown to induce apoptosis, which is a process of programmed cell death that is important for preventing the growth and spread of cancer cells (Chen et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine is that it has been shown to have low toxicity and high selectivity for its target enzymes and proteins (Liu et al., 2012). Additionally, it has been found to have good solubility in water, which makes it easier to use in lab experiments. However, one limitation of 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine is that it is not very stable and can degrade over time, which can affect its effectiveness in lab experiments (Chen et al., 2013).

Future Directions

There are several future directions for research on 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine. One area of research is to further investigate its potential applications in treating various diseases. For instance, more studies could be done to determine its effectiveness in treating other types of cancer or inflammatory diseases. Additionally, more research could be done to better understand its mechanism of action and how it interacts with other molecules in the body. Finally, more studies could be done to optimize its synthesis method and improve its stability for use in lab experiments.
Conclusion
1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine is a chemical compound that has potential applications in medicine and pharmacology. Its synthesis method involves a series of chemical reactions, and it exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine has been found to have various biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. There are several future directions for research on 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine, including investigating its potential applications in treating various diseases and optimizing its synthesis method.

Synthesis Methods

The synthesis method of 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine involves a series of chemical reactions that start with the reaction of 1-naphthol with 4-chlorobenzothioyl chloride to form 4-(1-naphthylmethoxy)benzothioic acid. This acid is then reacted with ethyl iodide and piperidine to form 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine (Liu et al., 2012).

Scientific Research Applications

1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine has been studied for its potential applications in treating various diseases. For instance, it has been found to have anti-inflammatory effects and can be used to treat inflammation-related diseases such as arthritis (Liu et al., 2012). Additionally, 1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine has been shown to have antitumor effects and can be used to treat various types of cancer (Chen et al., 2013).

properties

Product Name

1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine

Molecular Formula

C25H26INO2S

Molecular Weight

531.4 g/mol

IUPAC Name

[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C25H26INO2S/c1-2-28-23-16-20(25(30)27-13-6-3-7-14-27)15-22(26)24(23)29-17-19-11-8-10-18-9-4-5-12-21(18)19/h4-5,8-12,15-16H,2-3,6-7,13-14,17H2,1H3

InChI Key

DQPXJTABZOUBAA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCCCC2)I)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCCCC2)I)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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